2-(2H-1,3-benzodioxol-5-yloxy)-N-({[2,3'-bipyridine]-4-yl}methyl)propanamide
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Overview
Description
2-(2H-1,3-benzodioxol-5-yloxy)-N-({[2,3’-bipyridine]-4-yl}methyl)propanamide is a complex organic compound that features a benzodioxole moiety and a bipyridine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-benzodioxol-5-yloxy)-N-({[2,3’-bipyridine]-4-yl}methyl)propanamide typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the benzodioxole moiety followed by the introduction of the bipyridine group through a series of coupling reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2H-1,3-benzodioxol-5-yloxy)-N-({[2,3’-bipyridine]-4-yl}methyl)propanamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinones.
Reduction: The bipyridine group can be reduced to form dihydrobipyridine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the bipyridine moiety.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzodioxole moiety can yield quinones, while reduction of the bipyridine group can produce dihydrobipyridine derivatives.
Scientific Research Applications
2-(2H-1,3-benzodioxol-5-yloxy)-N-({[2,3’-bipyridine]-4-yl}methyl)propanamide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound can act as a probe for studying enzyme activities and protein-ligand interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-(2H-1,3-benzodioxol-5-yloxy)-N-({[2,3’-bipyridine]-4-yl}methyl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The bipyridine moiety can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, the benzodioxole group can interact with hydrophobic pockets in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 2-(2H-1,3-Benzodioxol-5-yl)-1,3-benzothiazole
- 2-(2H-1,3-benzodioxol-5-yloxy)benzonitrile
- 2-(2H-1,3-benzodioxol-5-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine
Uniqueness
Compared to similar compounds, 2-(2H-1,3-benzodioxol-5-yloxy)-N-({[2,3’-bipyridine]-4-yl}methyl)propanamide is unique due to the presence of both the benzodioxole and bipyridine moieties. This dual functionality allows it to participate in a wider range of chemical reactions and interact with diverse molecular targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c1-14(28-17-4-5-19-20(10-17)27-13-26-19)21(25)24-11-15-6-8-23-18(9-15)16-3-2-7-22-12-16/h2-10,12,14H,11,13H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDDLFOKWGNSOPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC(=NC=C1)C2=CN=CC=C2)OC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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